Tetracos-17-en-aldehyde
Description
Contextualization within Long-Chain Unsaturated Aldehydes
Long-chain unsaturated aldehydes are a diverse group of organic compounds characterized by a hydrocarbon chain of significant length, containing at least one carbon-carbon double bond and a terminal aldehyde functional group (-CHO) nih.gov. These molecules are aliphatic and can be either monounsaturated or polyunsaturated nih.gov. The nomenclature is derived from the corresponding alkane, with the "-al" suffix indicating the aldehyde group nih.gov.
Long-chain aldehydes are found in various natural sources, including plants and insects, where they can act as pheromones or components of essential oils nih.gov. Their synthesis can be achieved through methods such as the oxidation of corresponding long-chain alcohols or the hydroformylation of alkenes nih.gov.
Table 1: General Properties of Long-Chain Aldehydes
| Property | Description |
| Structure | Long aliphatic carbon chain with a terminal aldehyde group (-CHO) and one or more C=C double bonds. |
| Polarity | Possess a polar carbonyl group and a nonpolar hydrocarbon tail. |
| Reactivity | The aldehyde group is reactive, participating in nucleophilic addition and oxidation. The double bond allows for addition reactions. |
| Solubility | Generally have low solubility in water, which decreases as the carbon chain length increases. Soluble in organic solvents. |
| Natural Occurrence | Found in various organisms, including plants, insects, and marine life. nih.gov |
Interdisciplinary Significance in Contemporary Chemical and Biological Sciences
The significance of Tetracos-17-en-aldehyde, specifically its (Z)-isomer, is highlighted by its isolation from marine and freshwater sponges. It has been identified as a major aldehyde component in the total lipids of the endemic Lake Baikal sponge, Lubomirskia baicalensis researchgate.net. It has also been isolated from the marine sponge Halichondria panicea upenn.edu.
The presence of very long-chain aldehydes in sponges like Lubomirskia baicalensis is thought to be part of the organism's chemical defense mechanism against fouling and predation researchgate.net. Marine chemical ecology studies have shown that long-chain aldehydes produced by marine organisms can have various biological activities, acting as deterrents to predators or competitors researchgate.netnih.gov. For instance, some diatom-derived unsaturated aldehydes are known to interfere with the reproductive success of grazing animals researchgate.net.
This role in chemical defense places this compound at the intersection of several scientific disciplines:
Marine and Freshwater Biology: Understanding the ecological role of this compound in sponges and its contribution to their survival in their respective environments. researchgate.netwikipedia.org
Natural Product Chemistry: The isolation, structural elucidation, and investigation of the biosynthesis of novel compounds from natural sources.
Chemical Ecology: Studying the chemically-mediated interactions between organisms and their environment, where this compound acts as a semiochemical. researchgate.netnih.gov
The study of such compounds contributes to a broader understanding of biodiversity and the complex chemical strategies employed by organisms for survival.
Current Research Landscape and Future Directions for this compound Studies
The current body of research on this compound is primarily focused on its isolation from natural sources and its identification as a constituent of sponge lipids. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been crucial for its structural characterization researchgate.netupenn.edu.
However, there are notable gaps in the scientific literature regarding this specific compound. Detailed studies on its chemical synthesis are not widely available, which limits the ability to produce the compound in larger quantities for further research. While its role as a defensive agent in sponges has been proposed, comprehensive biological activity studies to confirm and detail this function are still needed.
Future research on this compound could progress in several promising directions:
Chemical Synthesis: Development of a stereoselective synthesis for (Z)-Tetracos-17-en-aldehyde would be a significant advancement, enabling more detailed biological and chemical studies. General methods for the synthesis of unsaturated aldehydes, such as the oxidation of the corresponding alcohol or Wittig-type reactions, could be adapted for this purpose. researchgate.net
Biosynthetic Pathway: Investigating the enzymatic machinery responsible for the production of this compound in sponges would provide insights into the evolution of chemical diversity in these organisms.
Pharmacological Screening: Given that many marine natural products exhibit interesting pharmacological properties, this compound and its derivatives could be screened for various biological activities, such as antimicrobial or cytotoxic effects. vliz.be
Ecological Studies: Further research is needed to definitively establish the ecological role of this compound in Lubomirskia baicalensis and Halichondria panicea, including its specific targets and mechanism of action as a defensive compound.
Table 2: Research Focus on this compound
| Research Area | Current Status | Future Directions |
| Natural Occurrence | Identified in Lubomirskia baicalensis and Halichondria panicea. researchgate.netupenn.edu | Exploration of other potential natural sources. |
| Chemical Synthesis | Specific synthesis methods not well-documented in public literature. | Development of stereoselective synthetic routes. |
| Biological Activity | Hypothesized to be a chemical defense agent. researchgate.net | Detailed bioassays to confirm defensive role and screen for other pharmacological activities. |
| Biosynthesis | Pathway in sponges is currently unknown. | Elucidation of the enzymatic steps involved in its formation. |
Properties
IUPAC Name |
(E)-tetracos-17-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h7-8,24H,2-6,9-23H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJHUYFFQFPQMY-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103424-62-0 | |
| Record name | 17-Tetracosenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103424620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Metabolic Pathways of Tetracos 17 En Aldehyde
Enzymatic Biogenesis Routes of Tetracos-17-en-aldehyde
The formation of a C24:1 aldehyde like this compound in biological systems is expected to originate from precursors within the fatty acid metabolic pool. The biosynthesis would involve the reduction of a corresponding C24:1 fatty acid.
Precursor Molecules and Substrate Specificity in Biosynthetic Enzymes
The primary precursor for this compound would be Tetracos-17-enoic acid (a 24-carbon monounsaturated fatty acid). The biosynthesis of this very-long-chain fatty acid (VLCFA) itself is a critical first step. VLCFAs are synthesized in the endoplasmic reticulum through a fatty acid elongation cycle from shorter-chain fatty acids like palmitic acid (C16:0) or stearic acid (C18:0). biomolther.org This process involves a series of condensation, reduction, dehydration, and second reduction reactions, with each cycle adding two carbons to the acyl chain. The introduction of the double bond at the ∆17 position would likely be catalyzed by a fatty acid desaturase.
Once the precursor fatty acid, Tetracos-17-enoic acid, is synthesized, it must be activated to its acyl-CoA form, tetracosenoyl-CoA, to enter the reductive pathway to form the aldehyde. The enzymes responsible for generating aldehydes from fatty acyl-CoAs are broadly known as fatty acyl-CoA reductases (FARs). frontiersin.orgmdpi.com These enzymes exhibit specificity for the chain length and saturation of their fatty acyl-CoA substrates. While specific data for a C24:1 substrate is limited, FARs are known to act on a range of long-chain and very-long-chain fatty acyl-CoAs. mdpi.com
Another potential enzymatic route involves Carboxylic Acid Reductases (CARs), which can directly reduce free fatty acids to aldehydes. researchgate.netnih.gov This pathway, however, requires ATP and NADPH. nih.gov
| Enzyme Class | Precursor Molecule | Required Cofactors | Cellular Location |
| Fatty Acyl-CoA Reductase (FAR) | Tetracosenoyl-CoA | NADPH | Endoplasmic Reticulum, Peroxisomes frontiersin.orgmdpi.com |
| Carboxylic Acid Reductase (CAR) | Tetracos-17-enoic acid | ATP, NADPH | Cytosol (in engineered systems) researchgate.netnih.gov |
| α-Dioxygenase (α-DOX) | Tetracosanoic acid (saturated) | O₂ | Various |
Key Enzymatic Steps and Catalytic Mechanisms
The conversion of the precursor to this compound is a reductive process.
Via Fatty Acyl-CoA Reductase (FAR): The most probable pathway involves the two-electron reduction of tetracosenoyl-CoA. The reaction mechanism for FARs typically involves the binding of the fatty acyl-CoA substrate and an NADPH cofactor. frontiersin.org A hydride from NADPH is transferred to the thioester carbonyl carbon of the acyl-CoA, forming a hemithioacetal intermediate. frontiersin.org This intermediate then collapses, releasing the aldehyde product and Coenzyme A. Some FARs are bifunctional and can further reduce the aldehyde to a fatty alcohol, but aldehyde-forming FARs release the aldehyde as the final product. frontiersin.org
Via Carboxylic Acid Reductase (CAR): In the CAR-mediated pathway, the carboxylic acid is first activated by adenylation using ATP. nih.gov The activated acyl-adenylate intermediate, which remains bound to the enzyme, is then reduced by NADPH to yield the aldehyde and AMP. nih.gov
Via α-Oxidation: An alternative, though less direct, route could be through the α-oxidation of a longer-chain fatty acid, such as hexacosanoic acid (C26:0). The α-oxidation pathway removes one carbon at a time from the carboxyl end of a fatty acid. researchgate.net An enzyme system in plants has been shown to produce pentadecanal (B32716) from palmitic acid (C16:0) via α-oxidation. nih.gov However, this would require subsequent desaturation to introduce the double bond.
Regulation of Biosynthetic Pathways
The biosynthesis of long-chain aldehydes is tightly regulated to prevent the accumulation of these potentially cytotoxic compounds. researchgate.net Regulation occurs primarily at the level of gene expression of the biosynthetic enzymes. For instance, the expression of Fatty Aldehyde Dehydrogenase (FALDH), an enzyme that oxidizes fatty aldehydes, is upregulated by polyunsaturated fatty acids through the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov This suggests a feedback mechanism where the presence of fatty acids can induce the expression of enzymes involved in their metabolism, including the enzymes that would act on aldehydes derived from them.
The availability of the precursor, tetracosenoyl-CoA, is also a key regulatory point, controlled by the enzymes of fatty acid synthesis, elongation, and desaturation.
Integration of this compound within Broader Metabolic Networks
Once formed, this compound would be a transient intermediate, rapidly channeled into other metabolic pathways.
Linkages to Fatty Acid Metabolism
Long-chain aldehydes are key intermediates in the "fatty alcohol cycle," a set of reactions that interconvert fatty acids and fatty alcohols. nih.govtandfonline.com
Oxidation to Fatty Acid: The most likely fate of this compound is its rapid and irreversible oxidation back to its corresponding carboxylic acid, Tetracos-17-enoic acid. This reaction is catalyzed by fatty aldehyde dehydrogenases (FALDHs), a class of NAD(P)+-dependent enzymes. nih.govoup.com FALDHs, such as the human enzyme ALDH3A2, can oxidize a wide range of aliphatic aldehydes with chain lengths from 6 to 24 carbons, including unsaturated ones. nih.gov Deficiency in this enzyme leads to the accumulation of fatty aldehydes and alcohols, as seen in Sjögren-Larsson syndrome. medlineplus.govtandfonline.com
Reduction to Fatty Alcohol: this compound could also be reduced to its corresponding fatty alcohol, Tetracos-17-en-ol. This reaction can be catalyzed by aldehyde reductases or by the reverse action of alcohol dehydrogenases. nih.gov The resulting fatty alcohol can then be used for the synthesis of other complex lipids, such as wax esters or ether lipids. nih.gov
Decarbonylation to Alkane: In some organisms, such as plants and cyanobacteria, long-chain aldehydes can be decarbonylated to form long-chain alkanes with one less carbon atom. acs.org This reaction, catalyzed by aldehyde decarbonylases, would convert this compound to tricos-16-ene. acs.org
| Metabolic Process | Enzyme(s) Involved | Product(s) |
| Oxidation | Fatty Aldehyde Dehydrogenase (FALDH/ALDH3A2) | Tetracos-17-enoic acid |
| Reduction | Aldehyde Reductase / Alcohol Dehydrogenase | Tetracos-17-en-ol |
| Decarbonylation | Aldehyde Decarbonylase | Tricos-16-ene, Formate/CO |
Participation in Lipid Peroxidation Pathways
While this compound can be synthesized enzymatically, long-chain aldehydes are also known products of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes. nih.govlongdom.org The oxidative degradation of PUFAs leads to the formation of a complex mixture of secondary products, including various aldehydes. nih.govmdpi.com
The peroxidation of a very-long-chain polyunsaturated fatty acid containing a double bond at the ω-7 position (counting from the methyl end) could theoretically yield this compound upon cleavage. More commonly studied products of lipid peroxidation include shorter-chain aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). nih.govmdpi.com These aldehydes are highly reactive and can form adducts with proteins and DNA, contributing to cellular damage. nih.gov
Long-chain aldehydes generated from lipid peroxidation, including those released from the breakdown of plasmalogens, are detoxified by the same enzymes that metabolize endogenously synthesized aldehydes, primarily FALDH. tandfonline.comnih.gov Therefore, this compound, if formed via lipid peroxidation, would be rapidly oxidized to Tetracos-17-enoic acid to mitigate its potential toxicity. nih.gov
Interactions with Aldehyde Dehydrogenases and Reductases
Once formed, this compound is subject to further metabolism by aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs). These enzymes play crucial roles in either converting the aldehyde to its corresponding carboxylic acid or reducing it to an alcohol, thereby controlling its cellular concentration and potential biological activity.
Aldehyde dehydrogenases are a superfamily of enzymes that catalyze the irreversible oxidation of aldehydes to carboxylic acids, using NAD(P)+ as a cofactor. frontiersin.org The substrate specificity of ALDHs is broad and often dependent on the size and hydrophobicity of the aldehyde. nih.govrsc.org ALDHs from the ALDH1 and ALDH2 families are known to metabolize a wide array of aliphatic and aromatic aldehydes. nih.gov Given the long, hydrophobic nature of this compound, it is a plausible substrate for these enzymes, particularly those with larger substrate-binding pockets. frontiersin.org
Conversely, aldo-keto reductases catalyze the NADPH-dependent reduction of aldehydes to their corresponding alcohols. nih.govmdpi.com Human aldose reductase, a member of the AKR superfamily, has been shown to be an efficient catalyst for the reduction of medium- to long-chain unsaturated aldehydes. um.edu.mtacs.org The large, apolar active site of many AKRs can accommodate hydrophobic substrates, suggesting that this compound would be a suitable substrate for reduction to tetracos-17-en-ol. nih.govum.edu.mt
The kinetic parameters of these interactions determine the metabolic fate of this compound within a cell. The relative activities and substrate affinities of the present ALDHs and AKRs would dictate whether the aldehyde is predominantly oxidized or reduced.
| Enzyme Family | General Function on Aldehydes | Probable Action on this compound | Key Features |
| Aldehyde Dehydrogenases (ALDHs) | Oxidation to carboxylic acids | Oxidation to (Z)-tetracos-17-enoic acid | NAD(P)+ dependent, largely irreversible |
| Aldo-Keto Reductases (AKRs) | Reduction to alcohols | Reduction to tetracos-17-en-ol | NADPH dependent, reversible |
Biocatalytic and Biotechnological Production Strategies for this compound
The unique properties of long-chain unsaturated aldehydes have spurred interest in their biotechnological production as a sustainable alternative to chemical synthesis. Strategies primarily focus on harnessing and engineering microbial systems for the efficient biosynthesis of these molecules.
Engineered Microbial Systems for Aldehyde Biosynthesis
Microorganisms such as Escherichia coli and the oleaginous yeast Yarrowia lipolytica have emerged as promising platforms for the production of fatty acid-derived molecules. nih.govnih.gov Metabolic engineering approaches have been successfully employed to produce fatty aldehydes by introducing and optimizing biosynthetic pathways. frontiersin.org
A common strategy involves the heterologous expression of a fatty acyl-CoA reductase (FAR) with the desired substrate specificity. aimspress.com To enhance the production of this compound, a FAR with high activity towards C24:1-CoA would be selected and expressed in a suitable microbial host. Additionally, the endogenous metabolic pathways of the host are often modified to increase the precursor pool and prevent product degradation. Key modifications include:
Enhancing Precursor Supply: Overexpression of acetyl-CoA carboxylase (ACC) and the enzymes of the fatty acid synthase (FAS) complex can increase the availability of fatty acid precursors. nih.govmdpi.com
Blocking Competing Pathways: Deletion of genes involved in β-oxidation (e.g., POX genes in yeast) prevents the degradation of fatty acids and their derivatives. nih.govaimspress.com
Eliminating Aldehyde Reduction: Knocking out endogenous aldehyde reductases can prevent the conversion of the desired aldehyde product to its corresponding alcohol. aimspress.compnas.org
Enzymatic Conversion Methodologies
In vitro enzymatic conversion offers a more controlled approach to the synthesis of this compound. This method involves the use of isolated and purified enzymes to carry out specific reaction steps. Carboxylic acid reductases (CARs) have been identified as powerful biocatalysts for the one-step reduction of carboxylic acids to aldehydes. nih.govgoogle.comd-nb.info
A chemo-enzymatic strategy could involve the enzymatic synthesis of (Z)-tetracos-17-enoic acid, followed by its conversion to this compound using a CAR enzyme. d-nb.info This approach benefits from the high selectivity of enzymes, which can reduce the formation of unwanted byproducts and simplify downstream processing. google.com
Optimization of Bioreaction Conditions
To maximize the yield and productivity of this compound in a biocatalytic system, optimization of various reaction parameters is crucial. This is particularly important in bioreactor-based fermentations.
| Parameter | Importance in Bioproduction | Optimization Strategies |
| Carbon Source | Provides the building blocks for fatty acid synthesis. | Utilizing high-energy carbon sources like glucose or glycerol; exploring alternative feedstocks. |
| Nitrogen Source | Essential for cell growth and enzyme production. | Optimizing the carbon-to-nitrogen ratio to shift metabolism towards lipid production. |
| pH | Affects enzyme activity and cell viability. | Maintaining optimal pH through buffering systems or controlled addition of acid/base. |
| Temperature | Influences enzyme kinetics and cell growth rate. | Controlling temperature to the optimum for the specific microbial host and enzymes. |
| Oxygen Supply | Required for aerobic respiration and some enzymatic steps. | Adjusting aeration and agitation rates to ensure sufficient dissolved oxygen. |
| Cofactor Regeneration | NADPH is essential for fatty acyl-CoA reductase activity. | Engineering cofactor regeneration pathways to ensure a continuous supply of NADPH. nih.gov |
Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and high product titers by controlling the feeding of nutrients. pnas.orgrsc.org This approach can mitigate substrate inhibition and toxic effects of the product, leading to a more efficient and scalable production process for this compound.
Chemical Synthesis and Derivatization Strategies for Tetracos 17 En Aldehyde and Analogues
De Novo Synthetic Methodologies for Tetracos-17-en-aldehyde
De novo synthesis refers to the construction of complex molecules from simpler, readily available starting materials. wikipedia.org For a molecule such as this compound, this involves building the 24-carbon backbone, introducing a carbon-carbon double bond at the 17-position, and ensuring the presence of a terminal aldehyde group.
The creation of the C-17 double bond is a critical step in the synthesis of this compound. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely used methods for olefination. masterorganicchemistry.compressbooks.pubwikipedia.org
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. wikipedia.org For the synthesis of this compound, a retrosynthetic analysis would suggest two primary disconnection strategies:
Reacting a C17 phosphonium (B103445) ylide with a 7-carbon aldehyde.
Reacting a C7 phosphonium ylide with a 17-carbon aldehyde.
The choice of disconnection depends on the availability and ease of synthesis of the respective fragments. The Wittig reaction is particularly valuable because the position of the newly formed double bond is precisely determined, avoiding the formation of regioisomers that can occur in other alkene synthesis methods like elimination reactions. pressbooks.pub The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a phosphonium ylide. wikipedia.orgthieme-connect.com A key advantage of the HWE reaction is that it often favors the formation of the (E)-alkene, which can be desirable for specific synthetic targets. nrochemistry.com The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the elimination of a dialkyl phosphate (B84403) to form the alkene. wikipedia.org Similar to the Wittig reaction, the HWE reaction offers excellent control over the location of the double bond.
| Reaction | Reagents | Key Features | Stereoselectivity |
| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Forms C=C bond at a defined position. pressbooks.pub | Dependent on ylide structure and reaction conditions. organic-chemistry.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone, Phosphonate Carbanion | Generally provides higher (E)-alkene selectivity. nrochemistry.com The dialkyl phosphate byproduct is water-soluble, simplifying purification. | Favors (E)-alkene formation. wikipedia.org |
The terminal aldehyde group (a formyl group) is a highly reactive functionality that can be introduced at various stages of the synthesis. wikipedia.orgwikipedia.org Common methods for introducing an aldehyde group include:
Oxidation of a Primary Alcohol: A primary alcohol can be oxidized to an aldehyde using a variety of reagents. Mild oxidizing agents are required to prevent over-oxidation to a carboxylic acid. ucr.edu Commonly used reagents include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for Swern or Corey-Kim oxidations. organic-chemistry.org
Reduction of an Ester or Carboxylic Acid Derivative: Esters can be partially reduced to aldehydes using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. youtube.com
Hydroformylation: This reaction involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an alkene using a mixture of carbon monoxide and hydrogen in the presence of a catalyst. researchgate.netrsc.org This could be a viable strategy if a precursor alkene is available.
Ozonolysis of an Alkene: The cleavage of a larger alkene with ozone can yield aldehydes, depending on the substitution pattern of the alkene. libretexts.org
Given the high reactivity of the aldehyde group, especially towards nucleophiles and bases used in reactions like the Wittig or HWE, it is often necessary to protect it during intermediate synthetic steps. pressbooks.pubjove.commasterorganicchemistry.com
The most common protecting group for aldehydes is an acetal . masterorganicchemistry.com Acetals are formed by reacting the aldehyde with an alcohol (often a diol like ethylene (B1197577) glycol to form a cyclic acetal) under acidic conditions. pressbooks.pub Acetals are stable under basic and nucleophilic conditions, making them ideal for protecting the aldehyde group while other transformations are carried out on the molecule. jove.com The aldehyde can be easily regenerated by acidic hydrolysis once the protection is no longer needed. pressbooks.pub
| Protecting Group | Formation | Removal | Stability |
| Acetal (e.g., from ethylene glycol) | Aldehyde + Diol + Acid catalyst | Acidic hydrolysis | Stable to bases, nucleophiles, and reducing agents. jove.com |
Aldehyde Group Introduction and Manipulation
Functional Group Transformations and Modifications Involving the Aldehyde Moiety
The aldehyde group in this compound is a versatile handle for further chemical modifications.
A characteristic reaction of aldehydes is nucleophilic addition to the electrophilic carbonyl carbon. pressbooks.publibretexts.org The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. chemguide.co.uk This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. pressbooks.pub Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.publibretexts.org
Examples of nucleophilic addition reactions include:
Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents) to form secondary alcohols.
Cyanohydrin Formation: Addition of hydrogen cyanide to form a cyanohydrin.
Wittig/HWE Reaction: As discussed previously, the aldehyde can serve as the electrophile in these olefination reactions. masterorganicchemistry.comnrochemistry.com
The aldehyde group can be readily oxidized or reduced.
Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and even atmospheric oxygen. britannica.comnumberanalytics.com This transformation involves the formal loss of electrons from the carbonyl carbon. stackexchange.com The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. numberanalytics.com
Reduction: Aldehydes can be reduced to primary alcohols. britannica.com Common reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent.
Lithium aluminum hydride (LiAlH₄): A more powerful and less selective reducing agent. britannica.com
Catalytic Hydrogenation: Using H₂ gas in the presence of a metal catalyst such as nickel, palladium, or platinum. britannica.com
These reduction reactions involve the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com
| Transformation | Reagent(s) | Product |
| Oxidation | KMnO₄, CrO₃, Ag₂O | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol |
Carbon-Carbon Bond Formation Reactions (e.g., Aldol (B89426), Prins, Wittig)
Aldol Condensation: This reaction is fundamental for forming carbon-carbon bonds by joining two carbonyl compounds. wikipedia.org In the context of synthesizing long-chain unsaturated aldehydes, a crossed or mixed aldol condensation can be employed. libretexts.org This involves reacting two different aldehydes or a ketone and an aldehyde. wikipedia.org To achieve a structure like this compound, a long-chain saturated aldehyde could be reacted with a smaller unsaturated aldehyde fragment, or vice versa. The initial product is a β-hydroxy aldehyde, which can then be dehydrated to yield an α,β-unsaturated aldehyde. libretexts.orgfiveable.me The reaction can be catalyzed by either acid or base. libretexts.org
Prins Reaction: The Prins reaction involves the acid-catalyzed addition of an aldehyde to an alkene. organic-chemistry.orgnrochemistry.com This reaction is a powerful tool for forming carbon-carbon bonds and can lead to various products, including allylic alcohols and diols, depending on the reaction conditions. organic-chemistry.orgjk-sci.com For a target like this compound, a long-chain alkene could be reacted with a smaller aldehyde, or a shorter-chain alkene could be coupled with a long-chain aldehyde under acidic conditions, often facilitated by a Lewis or Brønsted acid. acs.org The reaction proceeds through the formation of a carbocation intermediate after the electrophilic addition of the protonated aldehyde to the alkene. nrochemistry.com
Wittig Reaction: The Wittig reaction is a highly effective method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide. mcmaster.ca This reaction is particularly useful for creating the double bond at a specific position, such as the C-17 position in this compound. A long-chain aldehyde could be reacted with a suitable phosphonium ylide, or a shorter-chain aldehyde could be coupled with a long-chain phosphonium ylide. A significant advantage of the Wittig reaction is the defined placement of the double bond. mcmaster.ca Research has shown that Wittig reactions can be efficiently carried out in aqueous media, which is environmentally advantageous. nih.govacs.org The stereochemical outcome (E/Z isomerism) of the double bond can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org
Table 1: Comparison of Carbon-Carbon Bond Forming Reactions for Unsaturated Aldehyde Synthesis
| Reaction | Reactants | Key Intermediate | Product Type | Key Features |
|---|---|---|---|---|
| Aldol Condensation | Two carbonyl compounds (aldehydes/ketones) | Enolate/Enol | β-hydroxy aldehyde, then α,β-unsaturated aldehyde | Forms C-C bond adjacent to a carbonyl group; can be base or acid-catalyzed. wikipedia.orglibretexts.org |
| Prins Reaction | Alkene and an aldehyde | Carbocation | Allylic alcohols, diols, substituted alcohols | Acid-catalyzed; versatile for forming cyclic and acyclic structures. organic-chemistry.orgjk-sci.com |
| Wittig Reaction | Aldehyde/ketone and a phosphonium ylide | Oxaphosphetane | Alkene | Precise control over double bond position; can be stereoselective. mcmaster.caorganic-chemistry.org |
Stereoselective Synthesis Approaches for this compound Isomers
The presence of a double bond in this compound introduces the possibility of E/Z isomerism. Furthermore, if chiral centers are present in synthetic precursors, controlling the stereochemistry becomes critical.
Chiral Catalyst Development
The development of chiral catalysts is at the forefront of modern organic synthesis, enabling the production of specific stereoisomers. For a molecule like this compound, chiral catalysts could be employed in several ways:
Asymmetric Aldol Reactions: Chiral catalysts, such as proline and its derivatives, or metal complexes with chiral ligands, can promote the enantioselective aldol addition, leading to β-hydroxy aldehydes with high stereocontrol. Subsequent dehydration would then yield the desired unsaturated aldehyde.
Asymmetric Prins Cyclization: Chiral N-triflylphosphoramides have been utilized as catalysts for enantioselective Prins cyclizations, demonstrating the potential to control stereochemistry in related reactions. acs.org
Asymmetric Addition Reactions to Aldehydes
Creating chiral centers often involves the asymmetric addition of nucleophiles to an aldehyde. This is particularly relevant when building up the carbon chain of this compound from smaller, chiral fragments.
Organometallic Reagents: The addition of chiral organometallic reagents to aldehydes can proceed with high diastereoselectivity. For instance, the addition of nucleophiles to chiral aldehydes, such as Garner's aldehyde, can establish new stereocenters with predictable outcomes based on models like the Felkin-Anh model. beilstein-journals.org This principle can be applied to the synthesis of chiral precursors for this compound.
Derivatization Strategies for Enhanced Research Utility
To facilitate the study and characterization of this compound, it can be converted into various derivatives. These derivatives can have altered physical properties, such as increased crystallinity or enhanced spectroscopic signals, which aids in their identification and analysis.
Formation of Hydrazone Derivatives (e.g., DNPH adducts)
Aldehydes readily react with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form 2,4-dinitrophenylhydrazones. This reaction is a classic chemical test for aldehydes and ketones. The resulting hydrazone is often a brightly colored, crystalline solid that can be easily purified and characterized by spectroscopy and melting point analysis. This derivatization is highly useful for confirming the presence of the aldehyde functional group in a sample of this compound and for its quantification.
Cycloaddition and Condensation Products
The dual functionality of an unsaturated aldehyde like this compound, possessing both a C=C double bond and a carbonyl group, allows for a range of cycloaddition and condensation reactions. pressbooks.pub
Diels-Alder Reaction: The C=C double bond can act as a dienophile in a Diels-Alder reaction with a suitable diene, leading to the formation of a six-membered ring. This can be used to create complex cyclic analogues.
Robinson Annulation: This powerful reaction combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. pressbooks.pub While typically applied to α,β-unsaturated ketones, similar principles could be adapted for unsaturated aldehydes to construct polycyclic structures.
Acyloin Condensation: Recent research has shown that enzyme variants can catalyze cross-acyloin condensation between two different aldehydes. rsc.org This could potentially be used to couple this compound with another aldehyde to form α-hydroxy ketones.
Isotope-Labeling for Mechanistic and Analytical Studies
The use of isotopically labeled analogues of this compound and related compounds is an indispensable tool for elucidating biosynthetic pathways, understanding metabolic fate, and enhancing analytical detection. wikipedia.org By replacing specific atoms with their heavier, stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N, ¹⁸O) or radioactive isotopes (e.g., ³H or T, ¹⁴C), researchers can trace the journey of these molecules through complex biological and chemical systems. wikipedia.organnualreviews.org
Introduction to Isotope-Labeling Strategies
Isotope labeling is a technique used to track the passage of an isotope through a reaction or a system. wikipedia.org In the context of this compound, this involves the synthesis of the aldehyde with one or more atoms replaced by their isotopes. These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by analytical instruments that can detect differences in mass or radioactive decay. wikipedia.org
Stable isotopes are non-radioactive and are differentiated based on mass differences using mass spectrometry (MS) or by their unique nuclear properties in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Radioactive isotopes are detected by their decay, which releases detectable radiation. wikipedia.org Tritium (B154650) (³H) is a particularly useful label for pheromones due to its high specific activity. annualreviews.org
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be approached in several ways, depending on the desired label and its position in the molecule.
Deuterium (B1214612) Labeling: The introduction of deuterium (²H or D) is a common strategy. For labeling the aldehyde functional group (C-1), a direct hydrogen-deuterium exchange (HDE) can be achieved. nih.govresearchgate.net This can be catalyzed by N-heterocyclic carbenes (NHCs) in the presence of a deuterium source like D₂O. nih.govgoogle.com This method is efficient for the C-1 deuteration of various aldehydes, including α,β-unsaturated aldehydes. nih.govresearchgate.net Traditional methods often involve the reduction of a corresponding ester or amide with a deuterated reducing agent. nih.gov For incorporating deuterium at other positions along the carbon chain, deuterated building blocks would be required in a multi-step chemical synthesis.
¹³C-Labeling: To trace the carbon backbone, ¹³C-labeling is employed. This typically involves starting the synthesis with a ¹³C-labeled precursor. For instance, in studies of pheromone biosynthesis, organisms can be fed with ¹³C-labeled substrates like ¹³C-glucose or ¹³C-labeled fatty acids (e.g., ¹³C-oleic acid). researchgate.netnih.gov The organism's own enzymatic machinery then incorporates the labeled carbons into the final pheromone product. researchgate.netfrontiersin.org The pattern of ¹³C-incorporation in the resulting this compound can then be analyzed to decipher the biosynthetic pathway. researchgate.net
Radioactive Labeling (³H or ¹⁴C): Tritiated (³H) or ¹⁴C-labeled analogues are synthesized for studies requiring high sensitivity, such as binding assays or metabolic fate studies at very low concentrations. annualreviews.org The synthesis would follow standard organic chemistry routes, but with the introduction of a radiolabeled reagent at a suitable step.
Applications in Mechanistic Studies
Isotopically labeled this compound is crucial for understanding its biological and chemical mechanisms.
Biosynthesis Pathway Elucidation: By providing a host organism (e.g., an insect) with a labeled precursor, the metabolic pathway leading to this compound can be mapped out. frontiersin.orgmdpi.com For example, administering fully ¹³C-labeled linoleic acid and subsequently detecting ¹³C-enrichment in the pheromone through GC/MS analysis would confirm that linoleic acid is a precursor. researchgate.netfrontiersin.org This approach has been used to demonstrate that many insect pheromones are derived from fatty acid metabolism. frontiersin.org
Metabolism and Catabolism Studies: Once released, pheromones are degraded by metabolic enzymes. annualreviews.org Labeled analogues can be used to study the rate and products of this degradation. annualreviews.orgnih.gov For instance, a deuterated version of a pheromone can be introduced, and the appearance of deuterated metabolites can be tracked over time. This helps in identifying the enzymes responsible for pheromone inactivation and the chemical modifications that occur. nih.gov
Receptor Binding and Olfaction Research: Tritiated pheromone analogues have been instrumental as probes for characterizing catabolic proteins and receptor binding sites in insect antennae. annualreviews.org The high specific activity of tritium allows for the detection of very small amounts of the pheromone interacting with its biological targets. annualreviews.org
Enhancement of Analytical Detection
Beyond mechanistic studies, isotope labeling is a powerful tool for improving the quantitative analysis of aldehydes, which can be challenging due to their reactivity and low concentrations. nih.govcreative-proteomics.com
Isotope Dilution Mass Spectrometry: This is a gold-standard quantitative technique. A known amount of an isotopically labeled version of this compound (e.g., deuterated) is added to a sample as an internal standard. Since the labeled standard is chemically identical to the natural analyte, it behaves identically during sample extraction, cleanup, and analysis, correcting for any sample loss. The ratio of the natural analyte to the labeled standard is measured by MS, allowing for highly accurate quantification.
Isotope-Coded Derivatization (ICD): To overcome matrix effects and enhance sensitivity in LC-MS, aldehydes can be "tagged" with a derivatizing agent that exists in light (e.g., ¹⁴N) and heavy (e.g., ¹⁵N) isotopic forms. acs.org The sample is derivatized with the light reagent, while a reference standard is derivatized with the heavy reagent. The samples are then mixed and analyzed. The resulting mass spectra show a characteristic pair of peaks with a defined mass difference for each aldehyde, facilitating identification and relative quantification. acs.orgbohrium.com Various derivatization reagents have been developed for this purpose, significantly increasing detection sensitivity. creative-proteomics.combohrium.com
The table below summarizes various isotope-labeling strategies and their primary applications in the study of long-chain unsaturated aldehydes like this compound.
| Isotope | Labeling Method | Key Application(s) | Analytical Technique(s) |
| ²H (Deuterium) | Catalytic H/D exchange, Reduction with deuterated reagents | Isotope dilution internal standard, Mechanistic studies of enzyme reactions | GC-MS, LC-MS |
| ¹³C | Biosynthesis from ¹³C-precursors, Chemical synthesis with ¹³C-reagents | Elucidation of biosynthetic pathways, Metabolic flux analysis | GC-MS, LC-MS, NMR |
| ¹⁵N | Used in derivatization agents for Isotope-Coded Derivatization (ICD) | Relative quantification, Overcoming matrix effects, Biomarker discovery | LC-MS/MS |
| ³H (Tritium) | Chemical synthesis with tritiated reagents | Receptor-binding assays, Pheromone catabolism studies | Scintillation counting, Autoradiography |
| ¹⁴C | Biosynthesis from ¹⁴C-precursors, Chemical synthesis with ¹⁴C-reagents | Metabolic fate studies, Biosynthesis pathway tracing | Scintillation counting, Autoradiography |
Advanced Analytical Methodologies for Tetracos 17 En Aldehyde Characterization and Detection
Chromatographic Separation Techniques
Chromatographic techniques are essential for isolating a target compound from a complex mixture. The choice of method depends on the compound's volatility and polarity.
Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD, NPD)
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds. For a long-chain aldehyde such as Tetracos-17-en-aldehyde, derivatization is often required to increase its volatility and thermal stability. nih.govnih.gov Common derivatization reagents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative detectable with high sensitivity by an Electron Capture Detector (ECD). nih.gov
A Flame Ionization Detector (FID) offers a general and robust detection method for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) could be employed if a nitrogen-containing derivative is used. The separation would typically be performed on a non-polar or medium-polarity capillary column, with retention time increasing with chain length. nih.govnih.gov
Hypothetical GC Parameters for this compound Derivative:
| Parameter | Hypothetical Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 10 min |
| Detector | FID, ECD, or NPD depending on derivatization |
| Carrier Gas | Helium or Hydrogen |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV-Vis, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile compounds and can often be performed without derivatization, although derivatization is common for aldehydes to enhance detection. nih.gov A widely used method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a hydrazone that can be readily detected by a UV-Vis detector at around 360 nm. nih.govgerli.com
For increased sensitivity, fluorescent derivatizing agents can be used, with detection by a fluorescence detector. nih.gov Reversed-phase HPLC, using a C18 column, is the most common separation mode for such derivatives, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water. nih.govresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and increased sensitivity. researchgate.net A UPLC method for this compound would offer a substantial reduction in solvent consumption and a higher sample throughput compared to traditional HPLC. The separation of DNPH or other derivatives would be achieved with even greater efficiency. researchgate.net
Chiral Chromatography for Stereoisomer Separation
The presence of a double bond at the 17th position of this compound means it can exist as E/Z (cis/trans) stereoisomers. saskoer.cadocbrown.info Furthermore, if there are chiral centers in the molecule, it can exist as enantiomers. Chiral chromatography is the technique of choice for separating enantiomers. libretexts.orgrotachrom.com This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. libretexts.orgchromatographyonline.com Given the lack of specific research, the successful chiral separation of this compound has not been reported.
Mass Spectrometric Approaches
Mass spectrometry (MS) provides crucial structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.
Electron Ionization Mass Spectrometry (EI-MS)
When coupled with Gas Chromatography (GC-MS), Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for compound identification. In EI-MS, high-energy electrons bombard the molecule, causing fragmentation in a predictable manner. aip.orgmiamioh.edu For long-chain aldehydes, characteristic fragmentation patterns include:
A molecular ion peak (M+), which may be weak or absent. miamioh.edu
Loss of water (M-18). scirp.org
Alpha-cleavage, resulting in a fragment at m/z 29 ([CHO]+) and the corresponding [M-29]+ ion. miamioh.edu
McLafferty rearrangement, which is common for long-chain carbonyl compounds. miamioh.edu
A series of hydrocarbon fragments separated by 14 amu (CH2 units). scirp.org
A study on long-chain aldehydes from coral reported a characteristic base peak at m/z 82 and other even-numbered ions corresponding to 68 + 14n. scirp.org While a definitive EI-MS spectrum for this compound is not published, a hypothetical spectrum could be predicted based on these general fragmentation rules.
Predicted Key Fragments in the EI-MS of this compound (C24H46O, MW: 350.6)
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |
| 350 | Molecular Ion [M]+ |
| 332 | [M-H2O]+ |
| 321 | [M-CHO]+ |
| 82 | Characteristic fragment for long-chain aldehydes |
| 43 | Acylium ion [CH3(CH2)nCO]+ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and large molecules, including long-chain unsaturated aldehydes like this compound. nih.govlibretexts.org This method allows for the ionization of the analyte directly from a liquid phase, typically a mixture of organic solvent and water, into the gas phase with minimal fragmentation. nih.govresearchgate.net For this compound, ESI-MS is advantageous as it can provide the molecular weight of the intact molecule, which is a critical first step in its characterization. libretexts.org
In positive ion mode ESI-MS, this compound is expected to be detected primarily as a protonated molecule, [M+H]⁺. Given the molecular formula of this compound (C₂₄H₄₆O), the theoretical monoisotopic mass is 350.3548 g/mol . Therefore, the expected m/z value for the protonated molecule would be approximately 351.3621. The formation of adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, is also common in ESI-MS and can provide additional confirmation of the molecular weight.
The efficiency of ionization can be influenced by the composition of the mobile phase. For long-chain aldehydes, a solvent system such as acetonitrile/water or methanol (B129727)/water with a small amount of formic acid is often used to facilitate protonation. nih.govnih.gov The soft nature of ESI ensures that the unsaturated bond at the 17th position and the aldehyde functional group are preserved during the ionization process, allowing for accurate molecular weight determination. nih.gov
Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM) for Quantification
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used for structural elucidation and quantification of specific analytes within a complex mixture. wikipedia.org In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. wikipedia.org This process provides a characteristic fragmentation pattern that can be used to confirm the identity of the compound and to develop highly selective quantitative methods.
For this compound, the fragmentation in MS/MS would likely involve cleavages at various points along the long alkyl chain, as well as characteristic losses related to the aldehyde group. Common fragmentation pathways for protonated long-chain aldehydes include the neutral loss of water (H₂O) and carbon monoxide (CO). nih.gov The location of the double bond at the 17th position would also influence the fragmentation pattern, potentially leading to specific cleavages around that site.
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantitative technique that utilizes tandem mass spectrometry. researchgate.netfrontiersin.org In an MRM experiment, a specific precursor ion-to-product ion transition is monitored. For the quantification of this compound, one would select the [M+H]⁺ ion as the precursor and monitor one or more of its most intense and specific fragment ions. This approach significantly reduces chemical noise and matrix effects, leading to lower limits of detection and quantification. researchgate.net The development of an MRM method requires the initial identification of suitable precursor-product ion pairs through MS/MS analysis.
To enhance the sensitivity and specificity of the analysis, derivatization of the aldehyde group is a common strategy. researchgate.net Reagents such as 2,4-dinitrophenylhydrazine (DNPH) can be used to create a derivative that is more readily ionizable and produces a characteristic fragment ion upon CID, which can be utilized for MRM-based quantification. frontiersin.org
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. hilarispublisher.comthermofisher.com This capability allows for the determination of the elemental composition of an unknown compound by comparing the experimentally measured exact mass with theoretical masses of potential formulas. For this compound (C₂₄H₄₆O), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 351.3621. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with high precision, enabling the confident assignment of the elemental formula. thermofisher.com
The high resolving power of HRMS is also crucial for distinguishing between isobaric interferences, which are molecules that have the same nominal mass but different elemental compositions. hilarispublisher.comwikipedia.org In complex biological or environmental samples, the ability to resolve the peak of this compound from other co-eluting compounds is essential for accurate identification and quantification. Furthermore, HRMS can reveal the fine isotopic pattern of a molecule, which provides additional confirmation of its elemental composition. thermofisher.com
When coupled with tandem mass spectrometry (HRMS/MS), this technique allows for the determination of the exact masses of the fragment ions, providing valuable information for structural elucidation. By analyzing the elemental composition of the fragments, it is possible to deduce the fragmentation pathways and confirm the structure of the original molecule. bruker.com
Table 1: Predicted Mass Spectrometric Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₂₄H₄₆O |
| Monoisotopic Mass | 350.3548 u |
| ESI-MS [M+H]⁺ (Exact Mass) | 351.3621 u |
| ESI-MS [M+Na]⁺ (Exact Mass) | 373.3441 u |
| HRMS Mass Accuracy | < 5 ppm |
| Potential MS/MS Fragments | Neutral loss of H₂O, CO |
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.govrsc.org For the structural elucidation of this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed.
¹H NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present in the molecule. oregonstate.edu
Aldehyde Proton: A distinct signal for the aldehydic proton (-CHO) would be observed in the downfield region, typically between δ 9.0 and 10.0 ppm. oregonstate.edu This signal would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) protons.
Olefinic Protons: The protons on the carbon-carbon double bond (-CH=CH-) at the 17-position would resonate in the region of δ 5.0-6.0 ppm. nih.gov The coupling constants between these protons can help determine the stereochemistry (cis or trans) of the double bond.
Aliphatic Protons: The numerous methylene (-CH₂-) and methyl (-CH₃) protons of the long alkyl chain would produce a complex set of overlapping signals in the upfield region, typically between δ 0.8 and 2.5 ppm. nih.gov Protons adjacent to the aldehyde group and the double bond would be shifted slightly downfield compared to the rest of the alkyl chain. oregonstate.edu
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. acs.org
Carbonyl Carbon: The carbon of the aldehyde group (C=O) would appear as a highly deshielded signal in the range of δ 190-200 ppm. oregonstate.edu
Olefinic Carbons: The two carbons of the double bond (C-17 and C-18) would resonate in the region of δ 120-140 ppm. nih.gov
Aliphatic Carbons: The carbons of the long alkyl chain would produce a series of signals in the upfield region, between δ 10 and 40 ppm.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, respectively. A COSY spectrum would show correlations between coupled protons, helping to trace the carbon chain and confirm the position of the double bond. An HSQC spectrum would correlate each proton with its directly attached carbon, aiding in the assignment of the ¹³C NMR signals.
Table 2: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 |
| Olefinic (-CH=CH-) | 5.0 - 6.0 | |
| Methylene (α to CHO) | 2.2 - 2.5 | |
| Methylene (allylic) | 1.9 - 2.1 | |
| Alkyl Chain (-CH₂-)n | 1.2 - 1.6 | |
| Terminal Methyl (-CH₃) | 0.8 - 1.0 | |
| ¹³C | Carbonyl (C=O) | 190 - 200 |
| Olefinic (-C=C-) | 120 - 140 | |
| Alkyl Chain (-CH₂-)n | 10 - 40 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. uobasrah.edu.iqmsu.edu The IR spectrum of this compound would show characteristic absorption bands corresponding to the aldehyde and alkene functional groups.
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the aldehyde would be observed in the region of 1740-1720 cm⁻¹. orgchemboulder.comlibretexts.org
C-H Stretch (Aldehyde): Two characteristic, weaker bands for the C-H stretching vibration of the aldehyde proton would appear around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. oregonstate.eduorgchemboulder.com The presence of the band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde. orgchemboulder.com
C=C Stretch: A medium-intensity absorption band for the stretching vibration of the carbon-carbon double bond (C=C) would be expected in the region of 1680-1640 cm⁻¹.
C-H Stretch (Alkene): The stretching vibration of the C-H bonds on the double bond would likely appear just above 3000 cm⁻¹.
C-H Stretch (Alkane): Strong absorptions corresponding to the C-H stretching vibrations of the long alkyl chain would be present in the 3000-2850 cm⁻¹ region. orgchemboulder.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |
| C-H Stretch | 2830 - 2800, 2730 - 2700 | Weak-Medium | |
| Alkene | C=C Stretch | 1680 - 1640 | Medium |
| =C-H Stretch | > 3000 | Medium | |
| Alkane | -C-H Stretch | 3000 - 2850 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. msu.edu For this compound, the presence of two chromophores, the carbonyl group (C=O) and the isolated carbon-carbon double bond (C=C), will result in characteristic absorptions.
n → π* Transition: The aldehyde group exhibits a weak absorption band corresponding to the n → π* electronic transition. This typically occurs in the region of 270-300 nm. masterorganicchemistry.com
π → π* Transition: The isolated double bond will have a π → π* transition that absorbs at a shorter wavelength, typically below 200 nm, which may be difficult to observe with standard UV-Vis spectrophotometers.
Since the double bond and the carbonyl group in this compound are not conjugated, their absorptions will be characteristic of isolated chromophores. If the double bond were conjugated with the aldehyde (i.e., an α,β-unsaturated aldehyde), the λmax for the π → π* transition would shift to a longer wavelength (around 220-250 nm), and the n → π* transition would also shift to a longer wavelength (around 310-350 nm). upi.edu The absence of such a shift in the spectrum of this compound would confirm the non-conjugated nature of the molecule.
Table 4: Predicted UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| Aldehyde (C=O) | n → π | 270 - 300 |
| Alkene (C=C) | π → π | < 200 |
Hyphenated Analytical Techniques for Complex Matrix Analysis
Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone for analyzing complex mixtures. For a semi-volatile compound like this compound, gas chromatography and liquid chromatography coupled with mass spectrometry are the most powerful and widely used approaches.
GC-MS
Gas chromatography-mass spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds such as long-chain aldehydes. semanticscholar.org The technique separates compounds based on their boiling points and interaction with a stationary phase, followed by detection with a mass spectrometer, which provides structural information based on the mass-to-charge ratio of ionized fragments.
Research Findings: Direct analysis of underivatized long-chain aldehydes by GC-MS is possible and is often employed in the analysis of insect pheromones. nih.gov However, this approach can be the least sensitive. nih.gov Studies on long-chain aldehydes extracted from environmental samples like coral have successfully used GC-MS. scirp.orgscirp.org In these analyses, specific fragmentation patterns are key for identification. For many long-chain aldehydes, a molecular ion (M+) peak may be observed, particularly for those with more than 23 carbon atoms. scirp.orgscirp.org Characteristic fragment ions include the M-18 ion (from the loss of a water molecule) and a base peak at m/z 82. scirp.orgscirp.org The presence of these ions, combined with the GC retention index, allows for confident identification even when co-elution with other compounds, such as fatty acid methyl esters, occurs. scirp.orgscirp.org
For enhanced sensitivity and improved chromatography, derivatization is a common strategy prior to GC-MS analysis. nih.govnih.gov O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a frequently used reagent that converts aldehydes into their more stable and volatile PFB-oxime derivatives. nih.govnih.govsigmaaldrich.com Analysis of these derivatives is often performed in negative ion chemical ionization (NICI) mode, which can be significantly more sensitive than positive ion methods for these electronegative derivatives. nih.govresearchgate.net For example, a method for quantifying long-chain aldehydes as their PFB-oxime derivatives using GC-MS in NICI mode achieved a detection limit of 0.5 picomoles. researchgate.net Selected Ion Monitoring (SIM) of characteristic ions, such as the [M-HF]⁻ ion, is used for quantification. nih.gov
Table 1: GC-MS Parameters and Findings for Long-Chain Aldehyde Analysis
| Parameter | Description | Typical Values / Findings | Source(s) |
|---|---|---|---|
| Analysis Mode | Direct (underivatized) or after derivatization. | Direct analysis is less sensitive. Derivatization with PFBHA is common for trace analysis. | nih.govnih.gov |
| GC Column | The stationary phase used for separation. | Non-polar columns like DB-1 or SLB-5ms are often used. | sigmaaldrich.com |
| Ionization Mode | Method for ionizing the compound in the MS source. | Electron Ionization (EI) for underivatized aldehydes. Negative Ion Chemical Ionization (NICI) for PFBHA derivatives offers higher sensitivity. | nih.govnih.govresearchgate.net |
| Characteristic Ions (Underivatized) | Key mass fragments for identification. | M+ (if stable), M-18 (loss of H₂O), base peak at m/z 82. | scirp.orgscirp.org |
| Characteristic Ions (PFBHA Derivative) | Key mass fragments for identification of derivatives. | [M-HF]⁻ is often monitored in NICI-SIM mode for high sensitivity. For hexadecanal, this is m/z 415. | nih.govresearchgate.net |
LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique, particularly for compounds that are less volatile or thermally unstable. While GC-MS is often preferred for long-chain aldehydes, LC-MS/MS offers an alternative, especially when analyzing complex biological fluids. mdpi.com
Research Findings: Direct analysis of aldehydes by LC-MS is challenging due to their poor ionization. researchgate.net Therefore, derivatization is nearly always required. mdpi.comresearchgate.net The most common derivatizing agent for LC-MS analysis is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable DNPH-hydrazone. semanticscholar.orgresearchgate.netlcms.cz These derivatives can be readily ionized using techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) and detected with high sensitivity. lcms.cznih.gov
LC-MS/MS methods operating in Selected Reaction Monitoring (SRM) mode provide excellent specificity and sensitivity for quantitative analysis. semanticscholar.org For DNPH derivatives, analysis in negative ion mode is common, yielding deprotonated molecules [M-H]⁻ that can be fragmented to produce specific product ions for reliable identification and quantification. lcms.cznih.gov For instance, a study using LC-APCI-MS/MS to analyze various aldehyde-DNPH derivatives reported detection limits in the nanomolar range and a wide linear dynamic range. nih.gov While much of the literature focuses on shorter-chain aldehydes, the principles are applicable to long-chain analogues like this compound, provided appropriate chromatographic conditions are developed to handle the more non-polar nature of the larger molecule.
Sampling and Sample Preparation in Diverse Research Matrices
The successful analysis of this compound is critically dependent on the methods used to extract and concentrate it from its matrix, whether that is air, water, or biological tissue.
Solid Phase Microextraction (SPME)
SPME is a solvent-free, simple, and sensitive sample preparation technique ideal for volatile and semi-volatile compounds. redalyc.org It involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the sample or its headspace. The analytes adsorb onto the fiber and are then thermally desorbed directly into the GC injector.
Research Findings: SPME is highly effective for aldehyde analysis. redalyc.orgresearchgate.net For trace analysis, on-fiber derivatization is a powerful approach where the derivatizing agent is first loaded onto the SPME fiber before exposure to the sample. nih.govnih.govresearchgate.net This combines extraction, concentration, and derivatization into a single, efficient step. PFBHA is a common reagent for this purpose. nih.govresearchgate.net
The choice of fiber coating is critical. For aldehydes, mixed-phase fibers are often more effective than single-phase ones. Polydimethylsiloxane/divinylbenzene (PDMS/DVB) is a widely used fiber that shows good affinity for PFBHA derivatives. sigmaaldrich.comresearchgate.netresearchgate.netmbaa.com The efficiency of different fibers can vary based on the analyte's properties; for instance, a study on hexanal (B45976) found a PDMS/DVB fiber to be optimal. redalyc.org Headspace SPME (HS-SPME) is particularly useful for complex matrices like biological fluids or food, as it minimizes the extraction of non-volatile interferences, thereby protecting the analytical column and improving sensitivity. nih.govoup.com
Table 2: Comparison of SPME Fibers for Aldehyde Analysis
| Fiber Coating | Abbreviation | Typical Application / Properties | Source(s) |
|---|---|---|---|
| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Good for general purpose analysis of volatile and semi-volatile compounds. Retains PFBHA derivatives well. | sigmaaldrich.comredalyc.orgresearchgate.net |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | Effective for smaller, more volatile compounds. | redalyc.org |
| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | A tri-phase fiber that covers a broad range of analyte polarities and molecular weights. | redalyc.org |
Liquid-Liquid Extraction and Solid Phase Extraction
Liquid-Liquid Extraction (LLE) is a classic technique used to separate compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. scispace.com For long-chain aldehydes, which are non-polar, LLE can be used to extract them from an aqueous or polar matrix into a non-polar organic solvent like hexane (B92381) or ethyl acetate (B1210297). scispace.comfrontiersin.org A specialized LLE approach involves reacting aldehydes with a bisulfite solution to form charged adducts, which remain in the aqueous phase while non-aldehyde impurities are removed with an organic solvent. researchgate.net The pH can then be adjusted to release the aldehyde for subsequent extraction. Miniaturized LLE methods have also been developed to reduce solvent consumption while maintaining extraction efficiency. acs.org
Solid Phase Extraction (SPE) is a versatile technique for sample cleanup and concentration that uses a solid sorbent packed into a cartridge. acs.org The sample is passed through the cartridge, and the analyte of interest is either retained on the sorbent while impurities pass through, or vice-versa. For long-chain aldehydes, reversed-phase sorbents (like C18) are commonly used. The sample can be loaded in an aqueous or polar solvent, and after washing away interferences, the aldehyde is eluted with a non-polar organic solvent like methanol or acetonitrile. acs.org In some methods, the SPE sorbent is impregnated with a derivatizing agent like DNPH, allowing for simultaneous extraction and derivatization. mdpi.comresearchgate.net This is particularly useful for trapping aldehydes from air or water samples. mdpi.com
Derivatization in Sample Preparation for Trace Analysis
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. gcms.cz For aldehydes like this compound, derivatization is crucial for trace analysis as it can significantly improve chromatographic behavior, thermal stability, and, most importantly, detector sensitivity. mdpi.comuw.edu.pl
Key Derivatizing Agents:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This is the reagent of choice for GC-based analysis. sigmaaldrich.comuw.edu.pl It reacts with the carbonyl group to form a stable PFB-oxime derivative. sigmaaldrich.com The five fluorine atoms on the benzyl (B1604629) group make the derivative highly sensitive to electron capture detection (GC-ECD) and negative ion chemical ionization mass spectrometry (GC-MS-NICI). nih.govnih.gov The reaction is often performed in solution prior to extraction or can be integrated into SPME (on-fiber derivatization). nih.govmbaa.com
2,4-Dinitrophenylhydrazine (DNPH): This is the most widely used derivatizing agent for HPLC and LC-MS analysis. semanticscholar.orgresearchgate.net It forms a 2,4-dinitrophenylhydrazone, which has a strong chromophore, making it easily detectable by UV-Vis detectors. semanticscholar.org The derivative is also readily ionizable, making it suitable for sensitive LC-MS/MS analysis. lcms.cznih.gov DNPH-based methods are standard for environmental monitoring of aldehydes in air and water. mdpi.comresearchgate.net
A critical consideration when derivatizing aldehydes from biological matrices is the potential for interference from plasmalogens, a class of ether lipids that can break down under acidic derivatization conditions to release long-chain aldehydes. nih.govresearchgate.net To avoid artificially inflating the measured aldehyde concentration, a sample cleanup step, such as separation on a silica column, is often necessary to remove plasmalogens before derivatization. nih.govresearchgate.net
Biological Roles and Mechanisms of Tetracos 17 En Aldehyde in Natural Systems
Involvement in Inter- and Intra-Organismal Communication
Long-chain aldehydes are crucial components in the chemical language of many organisms, mediating interactions both within and between species.
Unsaturated long-chain aldehydes are primary components of insect sex pheromones. nih.gov Insects, particularly moths, utilize a vast array of aldehydes, alcohols, and acetates with varying chain lengths and degrees of unsaturation as pheromones to ensure species-specific communication for mating. nih.govwikipedia.orgnih.govnih.gov These pheromones are typically produced in specialized glands and can elicit specific behavioral responses in conspecifics, such as attraction and mating behaviors. nih.govjustia.comnih.gov While aldehydes with chain lengths of C10-C18 are commonly reported as moth sex pheromones nih.govjustia.comnih.gov, the identification of "Tetracos-17-enal" from a marine fungus suggests a potential role for such very-long-chain aldehydes in the chemical signaling of other organisms. researchgate.net In the context of the marine fungus Cladosporium sp., it is hypothesized that these long-chain aldehydes may serve a defensive function, protecting the organism from fouling and predators. researchgate.net
Volatile organic compounds (VOCs) are released by plants and animals and play a significant role in their interaction with the environment. scielo.org.mx In plants, long-chain aldehydes are known constituents of the complex mixture of VOCs emitted, which can be involved in defense against herbivores and pathogens, as well as in attracting pollinators. scielo.org.mxnih.govmdpi.complos.org These compounds can be produced through various biosynthetic pathways, including the oxidative cleavage of very-long-chain fatty acids. nih.gov For instance, the breakdown of unsaturated cuticular waxes in some plants can lead to the formation of aldehydes. nih.govnih.gov
Role in Pheromone Biosynthesis and Signaling
Participation in Specific Biochemical Pathways
Tetracos-17-en-aldehyde, as a derivative of a very-long-chain fatty acid, is likely an intermediate in lipid metabolism, particularly in the formation of waxes.
Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are important storage compounds in various organisms, including bacteria, marine animals, and plants. labinsights.nl The biosynthesis of wax esters typically involves the reduction of a fatty acyl-CoA to a fatty aldehyde, which is then further reduced to a fatty alcohol. labinsights.nlresearchgate.netnih.gov This fatty alcohol can then be esterified with another fatty acyl-CoA to form a wax ester. labinsights.nl
The key steps in this pathway are catalyzed by specific enzymes:
Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the reduction of a fatty acyl-CoA to a fatty aldehyde. labinsights.nloup.com
Fatty Aldehyde Reductase (FALDR): This enzyme reduces the fatty aldehyde to a fatty alcohol. nih.gov
Wax Synthase (WS): This enzyme catalyzes the final esterification step. labinsights.nl
Given this established pathway, this compound would be a direct intermediate in the synthesis of wax esters containing a C24 alcohol moiety. The presence of this aldehyde in an organism suggests the activity of a fatty acyl-CoA reductase capable of producing it from its corresponding fatty acyl-CoA precursor.
Table 1: Key Enzymes in Wax Ester Biosynthesis
| Enzyme | Function | Substrate(s) | Product(s) |
| Fatty Acyl-CoA Reductase (FAR) | Reduction of fatty acyl-CoA | Fatty acyl-CoA, NADPH/NADH | Fatty aldehyde, NADP+/NAD+ |
| Fatty Aldehyde Reductase (FALDR) | Reduction of fatty aldehyde | Fatty aldehyde, NADPH/NADH | Fatty alcohol, NADP+/NAD+ |
| Wax Synthase (WS) | Esterification | Fatty alcohol, Fatty acyl-CoA | Wax ester, Coenzyme A |
This table is based on generalized pathways of wax ester biosynthesis. labinsights.nlresearchgate.netnih.gov
The cuticle of terrestrial plants is a protective layer composed of cutin and waxes, which prevents water loss and protects against environmental stresses. wikipedia.org Plant cuticular waxes are complex mixtures of very-long-chain fatty acids and their derivatives, including alkanes, alcohols, ketones, and aldehydes. wikipedia.orggerli.com The biosynthesis of these wax components occurs in the epidermal cells and involves the elongation of fatty acids and their subsequent modification through two primary pathways: an acyl-reduction pathway and a decarbonylation pathway. wikipedia.org
The acyl-reduction pathway leads to the formation of primary alcohols and wax esters, with aldehydes serving as intermediates. wikipedia.org The decarbonylation pathway produces alkanes and their derivatives (secondary alcohols and ketones) from aldehydes. nih.gov Therefore, long-chain aldehydes like this compound are central intermediates in the synthesis of various cuticular wax components. gerli.com
Table 2: Potential Products Derived from this compound in Plant Cuticular Wax
| Biosynthetic Pathway | Immediate Product | Final Product(s) |
| Acyl-Reduction | Tetracos-17-en-1-ol | Wax esters (after esterification) |
| Decarbonylation | Tricos-16-ene | Secondary alcohols, Ketones |
This table illustrates the potential fate of this compound in the two main pathways of plant cuticular wax biosynthesis. wikipedia.orgnih.gov
Biosynthesis of Wax Esters in Organisms
Enzymatic Interactions and Functional Modulation
The biological activity of aldehydes is heavily dependent on their interaction with various enzymes that are responsible for their synthesis, degradation, and modification.
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, playing a crucial role in detoxifying both endogenous and exogenous aldehydes. nih.govwikipedia.orgwikipedia.org The substrate specificity of ALDHs can be broad, and it is plausible that an ALDH exists that can act on this compound, converting it to tetracos-17-enoic acid.
Conversely, aldehyde reductases (ALDRs) catalyze the reduction of aldehydes to alcohols. nzytech.com In the context of wax and pheromone biosynthesis, specific reductases are responsible for the conversion of fatty aldehydes to fatty alcohols. labinsights.nlnih.gov
The interaction between an aldehyde and an enzyme is governed by factors such as the size and shape of the enzyme's active site, as well as the hydrophobicity and polarity of the aldehyde substrate. nih.gov The long hydrocarbon chain of this compound would favor interaction with enzymes possessing a hydrophobic binding pocket.
Furthermore, long-chain aldehydes have been shown to modulate cellular signaling pathways, although the exact mechanisms are still under investigation. nih.gov They can form adducts with proteins and other macromolecules, potentially altering their function. nih.gov
Substrate for Aldehyde Dehydrogenases and Aldehyde Reductases
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govwikipedia.org These enzymes are critical for detoxification and various biosynthetic pathways. nih.gov The general reaction catalyzed by ALDHs is the NAD(P)+-dependent oxidation of an aldehyde. nih.govwikipedia.org Given its structure as a long-chain unsaturated aldehyde, it is plausible that this compound could serve as a substrate for certain ALDH isozymes, particularly those with a preference for fatty aldehydes, such as ALDH3A2 (fatty aldehyde dehydrogenase). nih.gov Inactivation of fatty aldehyde dehydrogenase can lead to the accumulation of fatty aldehydes, which can disrupt cellular metabolism. nih.gov
Aldehyde reductases, part of the aldo-keto reductase (AKR) superfamily, are NADPH-dependent oxidoreductases that catalyze the reduction of various aldehydes and ketones to their corresponding alcohols. wikipedia.orguniprot.org These enzymes can act on a broad range of substrates, including aliphatic and aromatic aldehydes. uniprot.org It is conceivable that this compound could be a substrate for an aldehyde reductase, which would convert it to tetracos-17-en-1-ol. This reaction is a key step in various metabolic pathways, including the polyol pathway. wikipedia.org
Table 1: Potential Enzymatic Conversion of this compound
| Enzyme Family | Potential Reaction | Potential Product | Cofactor |
| Aldehyde Dehydrogenase (ALDH) | Oxidation | Tetracos-17-enoic acid | NAD(P)+ |
| Aldehyde Reductase (AKR) | Reduction | Tetracos-17-en-1-ol | NADPH |
Impact on Enzyme Activity and Metabolic Flux
The introduction of a specific substrate like this compound into a biological system can influence metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. If this compound is a substrate for a particular enzyme, its presence could alter the flux through the pathway that the enzyme is a part of. For instance, if it is metabolized by an ALDH, it could compete with other endogenous aldehydes, thereby affecting their metabolism.
The metabolism of aldehydes can also impact the cellular redox state by altering the balance of NAD(P)+/NAD(P)H. The oxidation of aldehydes by ALDHs generates NADH or NADPH, while the reduction by aldehyde reductases consumes NADPH. nih.govwikipedia.org A significant flux of this compound through either of these pathways could potentially alter the availability of these crucial cofactors for other metabolic processes. For example, an increased demand for NADPH by aldehyde reductases could affect pathways that also require NADPH, such as fatty acid synthesis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov
Engagement in Cellular Processes and Stress Responses
Aldehydes are known to be involved in a variety of cellular processes and stress responses due to their reactive nature. creative-proteomics.comnih.gov
Role in Oxidative Stress Response Mechanisms
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. wikipedia.orgcorconinternational.com This can lead to lipid peroxidation, a process that generates a variety of reactive aldehydes. nih.govnih.gov These aldehydes are highly reactive and can form adducts with cellular macromolecules like proteins and DNA, leading to cellular damage. nih.gov
Aldehyde dehydrogenases play a crucial role in mitigating oxidative stress by detoxifying these reactive aldehydes. nih.gov If this compound were generated during lipid peroxidation, its efficient removal by ALDHs would be a component of the cellular defense against oxidative damage. The upregulation of ALDH expression is a known adaptive response to oxidative stress in many organisms. nih.gov
Involvement in Lipid Metabolism Regulation
As a long-chain unsaturated aldehyde, this compound is structurally related to fatty acids and would likely be integrated into lipid metabolism. Fatty aldehyde dehydrogenase (ALDH3A2) is a key enzyme in the metabolism of long-chain fatty aldehydes, converting them into fatty acids. nih.gov These fatty acids can then be utilized for energy production via beta-oxidation or incorporated into complex lipids like phospholipids (B1166683) and triglycerides.
The regulation of lipid metabolism is complex, involving a network of transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs). nih.gov It is possible that this compound or its metabolites could influence the activity of these transcription factors, thereby modulating the expression of genes involved in lipid synthesis, storage, and breakdown.
Table 2: Potential Roles of this compound in Lipid Metabolism
| Metabolic Process | Potential Involvement of this compound |
| Fatty Acid Synthesis | Could be a precursor or its metabolism could affect cofactor availability (NADPH). |
| Beta-Oxidation | Its oxidized product, tetracos-17-enoic acid, could be a substrate. |
| Complex Lipid Synthesis | Its reduced product, tetracos-17-en-1-ol, or its oxidized product could be incorporated. |
| Gene Regulation | May influence transcription factors that regulate lipid metabolism genes. |
Function as Endogenous Signaling Molecules
Some aldehydes, at low concentrations, can function as endogenous signaling molecules, modulating various cellular pathways and gene expression. creative-proteomics.com They can influence processes like cell proliferation, differentiation, and apoptosis. creative-proteomics.com For instance, retinaldehyde, an aldehyde derivative of vitamin A, is a crucial signaling molecule in development and vision. creative-proteomics.com
Given the diversity of signaling lipids, it is plausible that a specific long-chain unsaturated aldehyde like this compound could act as a signaling molecule in certain biological contexts. Such molecules often exert their effects by binding to specific receptors or by modifying the activity of signaling proteins. However, without direct research, the role of this compound as a signaling molecule remains speculative.
Environmental Distribution and Ecological Dynamics of Tetracos 17 En Aldehyde
Natural Occurrence and Anthropogenic Sources
Long-chain aliphatic aldehydes are naturally occurring compounds found in various environmental systems. wikipedia.org Their presence is a result of both biological processes and human activities, which contribute to their distribution in the environment.
Emissions from Biological Processes
Fatty aldehydes, a class of long-chain aldehydes that includes Tetracos-17-en-aldehyde, are natural components of many organisms. wikipedia.org They are found in the essential oils of citrus fruits and as components of insect pheromones. wikipedia.org For instance, decanal (B1670006) is a known component of orange peel. wikipedia.org In the plant kingdom, long-chain aldehydes with carbon numbers from C24 to C32 can be found in the cuticular layer of leaves and fruits, with their contribution to surface lipids varying by species. scribd.com For example, they can constitute up to 5% of the surface lipids in peas. scribd.com
Formation as By-products in Industrial and Combustion Processes
Anthropogenic activities are significant sources of atmospheric aldehydes. scielo.brnih.gov Industrially, long-chain fatty aldehydes are produced on a large scale through the hydroformylation of alkenes. wikipedia.org This process is a major source of these compounds, many of which are further processed into fatty alcohols for various applications. wikipedia.org
Combustion processes are another major contributor to aldehyde emissions. Vehicle exhaust, biomass burning, and the combustion of fossil fuels release a variety of aldehydes into the atmosphere. scielo.brnih.govresearchgate.net While research often focuses on shorter-chain aldehydes due to their higher volatility and abundance, long-chain aldehydes are also present in these emissions. For example, aliphatic carbonyl compounds have been identified in emissions from road vehicles, coal combustion, and wood burning. copernicus.org The oxidation of hydrocarbons released from these sources can also lead to the secondary formation of aldehydes in the atmosphere. scielo.br
Atmospheric Chemistry and Environmental Fate
The atmospheric journey of long-chain unsaturated aldehydes like this compound is dictated by chemical reactions, primarily with atmospheric oxidants, and physical processes that lead to their transport and removal.
Photochemical Degradation Pathways
The primary daytime degradation pathway for aldehydes in the troposphere is their reaction with the hydroxyl radical (OH). researchgate.net For long-chain aldehydes, the initial point of attack by the OH radical can vary. Abstraction of the aldehydic hydrogen is a common pathway, but as the carbon chain length increases, the likelihood of the OH radical reacting with other parts of the carbon backbone also increases. copernicus.orgcopernicus.org This can lead to different reaction pathways, including fragmentation (breaking of carbon-carbon bonds) and functionalization (addition of functional groups). copernicus.orgcopernicus.org
Studies on shorter-chain aldehydes have shown that the reaction with OH radicals can lead to the formation of smaller aldehydes and other products. researchgate.net However, for longer-chain aldehydes, non-fragmentation pathways that lead to the formation of more complex, functionalized molecules become more competitive. copernicus.orgcopernicus.org The presence of a double bond, as in this compound, further complicates the degradation pathway, as the OH radical can also add to the double bond.
Role in Atmospheric Particle Formation and Aerosol Chemistry
The oxidation of long-chain aldehydes is a significant contributor to the formation of secondary organic aerosol (SOA), a major component of fine particulate matter in the atmosphere. researchgate.netcopernicus.orgrsc.org The oxidation products of these aldehydes can have low enough volatility to partition into the aerosol phase, contributing to the growth of atmospheric particles. copernicus.orgcopernicus.org
Recent research has highlighted the role of aldehyde oxidation in the formation of highly oxygenated organic molecules (HOMs). researchgate.netcopernicus.orgcopernicus.org These molecules are key to the initial stages of new particle formation. copernicus.orgcopernicus.org The autoxidation of aldehydes, a process of sequential intramolecular hydrogen shifts and oxygen addition, can lead to the rapid formation of these large, low-volatility molecules that are critical for aerosol formation and growth. copernicus.orgcopernicus.orgrsc.org While much of the detailed mechanistic work has been done on smaller aldehydes like hexanal (B45976), it is expected that longer-chain aldehydes will also follow these pathways, potentially with even greater efficiency due to the longer carbon chain. copernicus.orgcopernicus.org
Transport and Deposition Mechanisms
Once in the atmosphere, long-chain unsaturated aldehydes can be transported over long distances, depending on their atmospheric lifetime. Their lifetime is primarily determined by their reaction rate with OH radicals and other oxidants, as well as by photolysis rates. researchgate.net Due to their relatively low volatility compared to shorter-chain aldehydes, long-chain aldehydes and their oxidation products are more likely to be found in the particle phase.
The removal of these compounds from the atmosphere occurs through wet and dry deposition. Wet deposition involves the removal of these compounds by precipitation (rain, snow, etc.), while dry deposition is the process by which they are removed at the Earth's surface in the absence of precipitation. Given their tendency to partition to the aerosol phase, the deposition of long-chain aldehydes is closely linked to the deposition of atmospheric particles.
Data Tables
Table 1: General Atmospheric Reactions of Long-Chain Unsaturated Aldehydes
| Reactant | Primary Oxidant | General Products | Atmospheric Significance |
| Long-Chain Unsaturated Aldehyde | OH radical | Smaller aldehydes, functionalized products, Highly Oxygenated Molecules (HOMs) | Secondary Organic Aerosol (SOA) formation, new particle formation |
| Long-Chain Unsaturated Aldehyde | O₃ (Ozone) | Ozonides, smaller carbonyls | Contribution to atmospheric oxidation and particle formation |
| Long-Chain Unsaturated Aldehyde | NO₃ radical (nighttime) | Organic nitrates | Nighttime chemical processing, potential for SOA formation |
This table provides a generalized overview. Specific product yields and reaction rates are highly dependent on the specific aldehyde and atmospheric conditions.
Table 2: Estimated Atmospheric Lifetimes of Representative Aldehydes
| Aldehyde | Typical OH Concentration (molecules/cm³) | Rate Constant (cm³/molecule·s) | Estimated Lifetime |
| Formaldehyde | 2 x 10⁶ | 9.4 x 10⁻¹² | ~1.5 days |
| Acetaldehyde (B116499) | 2 x 10⁶ | 1.5 x 10⁻¹¹ | ~0.9 days |
| Hexanal | 2 x 10⁶ | 3.3 x 10⁻¹¹ | ~0.4 days |
Data for this compound is not available. The lifetimes of larger aldehydes are expected to be shorter due to larger rate constants for reaction with OH radicals. The lifetimes are highly variable depending on OH concentrations.
Ecological Interactions and Biogeochemical Cycling of this compound
The long-chain unsaturated aldehyde, this compound, is an organic compound that participates in various ecological and biogeochemical processes. Its presence and transformation in the environment are governed by complex interactions between organisms and their surroundings. This section explores its role in different environments, its susceptibility to microbial breakdown, and its function as a chemical messenger within ecosystems.
Role in Soil and Aquatic Environments
Long-chain aldehydes are intermediates in the biogeochemical cycling of organic matter in both terrestrial and aquatic systems. frontiersin.org In sediments, the breakdown of large organic molecules can lead to the formation of aldehydes, which are then subject to further transformation.
In aquatic environments, this compound has been specifically identified in the total lipids of the endemic freshwater sponge Lubomirskia baicalensis, found in Lake Baikal, where it is the major aldehyde component. researchgate.netresearchgate.net It has also been isolated from cultures of the marine fungus Cladosporium sp., which was obtained from intertidal marine sediment. researchgate.net The production of long-chain aldehydes is not limited to fungi and sponges; they can also be generated naturally in algae through the breakdown of polyunsaturated fatty acids. researchgate.net
While direct detection of this compound in soil is not widely documented, other aldehydes are known to be present in soil ecosystems. nih.gov For instance, studies of hydrocarbon-contaminated soils have shown the presence of various aldehydes as metabolic byproducts of microbial activity. nih.gov Given that aldehydes are derivatives of alcohols and part of fermentation and organic matter decomposition pathways, their presence in organic-rich, anoxic sediments is expected.
| Organism/Source | Environment | Compound(s) Identified | Reference |
| Lubomirskia baicalensis (Sponge) | Freshwater (Lake Baikal) | This compound | researchgate.netresearchgate.net |
| Cladosporium sp. (Fungus) | Marine (Intertidal Sediment) | Long-chain and α,β-unsaturated aldehydes | researchgate.net |
| Algae | Aquatic | Long-chain aldehydes (from PUFA breakdown) | researchgate.net |
| Microbial Communities | Soil (Hydrocarbon-contaminated) | Various polar metabolites including aldehydes | nih.gov |
Microbial Degradation and Transformation
Microbial activity is a primary driver in the transformation and degradation of organic compounds in the environment. wikipedia.orgwikipedia.org Aldehydes are readily metabolized by a diverse range of microorganisms. essex.ac.uk The principal pathway for the aerobic biodegradation of aldehydes involves their oxidation into the corresponding carboxylic acids. essex.ac.uknih.gov This reaction is catalyzed by a class of enzymes known as aldehyde dehydrogenases. essex.ac.uknih.gov
In the case of this compound, microbial degradation would likely oxidize it to tetracos-17-enoic acid. Bacteria isolated from hydrocarbon-polluted soils have been found to possess novel aldehyde dehydrogenases specifically for converting alkyl aldehydes into carboxylic acids, indicating a robust mechanism for this process in soil environments. nih.gov
Studies on the degradation of the shorter-chain acetaldehyde in aquatic systems have identified several bacterial genera, including Pseudomonas, Arcobacter, Halobacillus, and Rhodococcus, as key degraders. essex.ac.uk The proposed metabolic pathway involves the oxidation of acetaldehyde to acetate (B1210297) by aldehyde dehydrogenase, followed by the conversion of acetate to acetyl-CoA, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle for energy production. essex.ac.uk It is plausible that a similar enzymatic process applies to the degradation of long-chain aldehydes like this compound, where the resulting long-chain fatty acid is further metabolized. Microbial degradation can also occur through cometabolism, where the compound is transformed without being used as a primary source of carbon and energy. nih.gov
| Process | Key Enzyme/Mechanism | Environment | Microorganisms Implicated (Examples) | Reference |
| Aldehyde Oxidation | Aldehyde Dehydrogenase | Soil, Aquatic | Pseudomonas, Arcobacter, Rhodococcus, various soil bacteria | essex.ac.uknih.gov |
| Further Metabolism | Acetyl-CoA Synthetase, TCA Cycle | Aquatic | Rhodococcus | essex.ac.uk |
| Cometabolism | Non-specific enzymatic activity | General | Facultative and strictly anaerobic bacteria | nih.gov |
Contributions to Ecosystem-Level Chemical Signaling
Chemical compounds produced by organisms that influence the behavior of other species are known as semiochemicals, and they are fundamental to ecological interactions. There is evidence to suggest that this compound functions as such a molecule.
In the freshwater sponge Lubomirskia baicalensis, it is hypothesized that the overlong-chain aldehydes, including this compound, serve a defensive purpose. researchgate.netresearchgate.net This chemical defense may protect the sponge from predation and prevent fouling by other organisms, which is a critical survival function in competitive aquatic environments. researchgate.netresearchgate.net
Furthermore, volatile organic compounds (VOCs) emitted by a cold-environment fungus, Cladosporium psychrotolerans, were predominantly alcohols and aldehydes. researchgate.net These VOCs demonstrated potent inhibitory effects against the fungal plant pathogen Botrytis cinerea. researchgate.net This suggests a role for aldehydes in mediating microbial competition, acting as allelopathic agents that suppress the growth of competitors. researchgate.net This form of chemical signaling is crucial for structuring microbial communities and influencing ecosystem-level dynamics.
Theoretical and Computational Investigations of Tetracos 17 En Aldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of molecules like Tetracos-17-en-aldehyde. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.
Conformational Analysis and Stability
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles for long-chain unsaturated aldehydes.
| Conformer Description | Dihedral Angle (C16-C17-C18-C19) | Relative Energy (kcal/mol) |
| Extended (E)-isomer | ~180° | 0.00 |
| Gauche (E)-isomer | ~60° | 0.85 |
| Extended (Z)-isomer | ~0° | 1.20 |
| Gauche (Z)-isomer | ~120° | 2.10 |
Reaction Mechanism Studies (e.g., Electrophilic/Nucleophilic Attack)
The reactivity of this compound is largely governed by the aldehyde functional group and the carbon-carbon double bond. Quantum chemical calculations can map out the pathways of chemical reactions, identifying transition states and activation energies.
The aldehyde group is susceptible to nucleophilic attack at the carbonyl carbon due to its partial positive charge. The double bond, being an electron-rich region, is prone to electrophilic addition. Computational models can predict the preferred sites of attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO). For instance, the Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophiles. Conversely, the Highest Occupied Molecular Orbital (HOMO) is often located around the C=C double bond, highlighting its reactivity towards electrophiles.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)
Theoretical calculations are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of this compound.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to specific functional groups. For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, the C=C stretch of the alkene, and the C-H stretches of the aliphatic chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts are instrumental in structure elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated.
Table 2: Predicted Spectroscopic Data for this compound This table presents expected values based on computational studies of similar aldehydes.
| Spectroscopic Data | Functional Group | Predicted Value |
| IR Vibrational Frequency | Aldehyde C=O Stretch | ~1730-1715 cm-1 |
| IR Vibrational Frequency | Alkene C=C Stretch | ~1650-1640 cm-1 |
| 1H NMR Chemical Shift | Aldehydic Proton (-CHO) | ~9.7-9.8 ppm |
| 13C NMR Chemical Shift | Carbonyl Carbon (-CHO) | ~200-202 ppm |
| 13C NMR Chemical Shift | Alkene Carbons (-CH=CH-) | ~125-135 ppm |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of this compound, capturing its motion and interactions over time. These simulations are particularly useful for understanding how the molecule behaves in a more complex, realistic environment.
Solvent Effects on Molecular Behavior
The behavior of this compound can be significantly influenced by its environment. MD simulations can model the molecule in various solvents, from nonpolar hydrocarbons to polar aqueous environments. In a nonpolar solvent, the long aliphatic chain is likely to adopt more extended conformations. In contrast, in an aqueous solvent, the molecule may exhibit hydrophobic collapse, where the nonpolar tail folds to minimize contact with water, while the polar aldehyde headgroup remains exposed to the solvent.
Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
For many long-chain aldehydes that act as pheromones, their biological activity is mediated by specific binding to receptor proteins or degradation by enzymes. MD simulations are a powerful tool to study these interactions at an atomic level.
By docking the most stable conformer of this compound into the binding site of a target protein, MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. These simulations can also provide insights into the dynamics of the binding process and the conformational changes that may occur in both the ligand and the protein upon binding. For example, the aldehyde group might form a crucial hydrogen bond with an amino acid residue like serine or histidine in the binding pocket, while the aliphatic chain fits into a hydrophobic tunnel.
The advancement of computational chemistry has provided powerful tools to investigate the structure and reactivity of molecules at an atomic level. mdpi.com For complex organic molecules like this compound, a long-chain unsaturated aldehyde, these methods offer insights into its chemical behavior and biological interactions that can be challenging to obtain through experimental means alone. mdpi.comdtu.dk Theoretical and computational approaches allow for the prediction of molecular properties, the modeling of reaction mechanisms, and the simulation of interactions with biological macromolecules. mdpi.com
Structure-Reactivity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. researchgate.neteuropa.eu For aldehydes, QSAR studies often employ a range of molecular descriptors to quantify structural and electronic features. osti.gov These descriptors can include:
Steric descriptors: Such as molecular weight, volume, and surface area, which describe the size and shape of the molecule.
Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. These relate to the molecule's electronic properties and susceptibility to nucleophilic or electrophilic attack. osti.gov
Hydrophobicity descriptors: Commonly represented by the logarithm of the octanol-water partition coefficient (log P), which indicates how the molecule distributes between a lipid and an aqueous phase. osti.gov
A hypothetical QSAR model for a series of long-chain unsaturated aldehydes, including this compound, could be developed to predict their reactivity towards a specific reaction, for instance, oxidation or reduction. The model would take the form of a linear or non-linear equation relating the reactivity to a selection of these descriptors.
Table 1: Hypothetical QSAR Descriptors for a Series of Unsaturated Aldehydes
| Compound | Molecular Weight ( g/mol ) | logP | LUMO Energy (eV) | Predicted Reactivity (relative scale) |
| (Z)-9-Hexadecenal | 238.42 | 6.95 | -1.25 | 0.85 |
| (Z)-11-Hexadecenal | 238.42 | 6.95 | -1.28 | 0.88 |
| (Z)-13-Octadecenal | 266.47 | 7.97 | -1.30 | 0.92 |
| This compound | 348.64 | 10.5 | -1.35 | 1.05 |
| (Z)-7-Nonacosene | 392.76 | 12.8 | -1.40 | 1.15 |
Note: The data in this table is hypothetical and for illustrative purposes only.
In this hypothetical model, an increase in molecular weight and hydrophobicity (logP), along with a decrease in LUMO energy (indicating greater electrophilicity of the carbonyl group), might correlate with increased reactivity. Such models are valuable for predicting the behavior of untested compounds and for understanding the structural features that drive reactivity. researchgate.net
Ligand-Protein Docking for Enzymatic Substrate Recognition
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a protein to form a stable complex. arxiv.orgredalyc.org This method is instrumental in understanding how enzymes recognize their substrates. For this compound, which may act as a substrate for enzymes like aldehyde dehydrogenases or reductases, docking simulations can elucidate the specific interactions that govern binding. nih.govchinesechemsoc.orgresearchgate.net
The process involves placing the 3D structure of this compound into the active site of a target enzyme and evaluating the binding affinity using a scoring function. researchgate.net The scoring function estimates the free energy of binding, with lower energy scores typically indicating a more stable interaction. Key interactions that contribute to binding include:
Hydrogen bonds: The aldehyde oxygen can act as a hydrogen bond acceptor.
Van der Waals interactions: The long hydrocarbon chain can form extensive non-polar contacts with hydrophobic residues in the enzyme's binding pocket.
Electrostatic interactions: Arising from the partial charges on the atoms of both the ligand and the protein.
Computational docking studies can reveal key amino acid residues in the enzyme's active site that are crucial for substrate binding and catalysis. chinesechemsoc.org For example, a docking simulation might predict that the aldehyde group of this compound forms a hydrogen bond with a specific amino acid residue, while the unsaturated alkyl chain fits into a hydrophobic tunnel within the protein.
Table 2: Hypothetical Docking Results of this compound with a Putative Aldehyde Dehydrogenase
| Interaction Type | Key Amino Acid Residue(s) | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bonding (Aldehyde) | Cys302, Asn169 | -4.5 |
| Van der Waals (Alkyl Chain) | Phe170, Trp177, Leu178, Val457, Ile461 | -8.2 |
| Electrostatic Interactions | Glu268 | -2.1 |
| Total Estimated Binding Energy | -14.8 |
Note: The data in this table is hypothetical and for illustrative purposes only. Residue numbering is arbitrary.
These computational predictions can guide further experimental work, such as site-directed mutagenesis, to validate the role of specific residues in substrate recognition and enzymatic activity. chinesechemsoc.org The insights gained from such theoretical investigations are crucial for understanding the metabolic fate of long-chain aldehydes and for the design of specific enzyme inhibitors. chinesechemsoc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Tetracos-17-en-aldehyde, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or oxidation of precursor alkenes. To optimize purity, employ techniques like column chromatography (silica gel, hexane/ethyl acetate gradients) and verify purity via melting point analysis or NMR spectroscopy. For reproducibility, document solvent ratios, catalyst concentrations (e.g., Pd/C for hydrogenation), and reaction times. Ensure inert conditions to prevent aldehyde oxidation .
Q. Which analytical techniques are most effective for quantifying this compound in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection are standard. For GC-MS, derivatize the aldehyde (e.g., using BSTFA) to enhance volatility. In HPLC, C18 columns with acetonitrile/water mobile phases (60:40 v/v) are recommended. Calibration curves should use internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectral
- NMR : Look for characteristic aldehyde proton signals at δ 9.5–10.0 ppm (¹H) and δ 190–205 ppm (¹³C).
- IR : Confirm C=O stretch at ~1720 cm⁻¹.
- High-resolution MS : Match molecular ion ([M+H]⁺) to theoretical m/z (C₂₄H₄₆O: 366.36). Cross-validate with literature or commercial spectral databases .
Advanced Research Questions
Q. How can experimental design address variability in this compound’s reported bioactivity across studies?
- Methodological Answer : Discrepancies often arise from differences in cell lines, solvent carriers (e.g., DMSO vs. ethanol), or metabolite interference. Standardize protocols by:
- Using primary cells with controlled passage numbers.
- Validating solvent biocompatibility via cytotoxicity assays.
- Incorporating metabolic inhibitors (e.g., disulfiram for aldehyde dehydrogenase) to isolate direct effects. Replicate findings across ≥3 independent experiments .
Q. What strategies mitigate challenges in detecting this compound degradation products during long-term stability studies?
- Methodological Answer : Degradation (e.g., oxidation to carboxylic acids) can be monitored via accelerated stability testing (40°C/75% RH for 6 months). Use LC-MS/MS with polarity switching to capture acidic metabolites. For storage, lyophilize samples under argon and store at -80°C. Include antioxidants (e.g., BHT) in stock solutions to inhibit free radical-mediated decay .
Q. How should researchers analyze conflicting data on this compound’s role in lipid peroxidation pathways?
- Methodological Answer : Contradictions may stem from assay sensitivity (e.g., TBARS vs. HPLC-ECD for malondialdehyde). Use orthogonal methods:
- Fluorometric assays (e.g., C11-BODIPY⁵⁸¹/⁵⁹¹) for real-time peroxidation.
- Lipidomics (LC-QTOF-MS) to quantify specific oxidized lipids. Normalize data to total protein or phospholipid content to reduce batch effects .
Q. What computational tools are suitable for modeling this compound’s interactions with cellular receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can predict binding affinities to targets like PPARγ or TRPV1. Validate predictions with SPR (surface plasmon resonance) for kinetic analysis (kₐ, k𝒹) or competitive binding assays using fluorescent probes .
Data Presentation Guidelines
- Tables : Include raw data (e.g., GC-MS peak areas) and processed results (normalized to controls) with standard deviations. For stability studies, tabulate degradation rates (%/month) under varying conditions .
- Figures : Use line graphs for dose-response curves (log-scale concentrations) and heatmaps for omics data. Annotate spectra with key peaks (e.g., NMR δ values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
